Moxiraprine
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Overview
Description
- (INN) is a chemical compound with the following molecular formula:
- Its unique structure includes a pyridazine ring and a phenol group.
- The compound is identified by the CAS registry number 82239-52-9 .
Moxiraprine: C17H22N4O2
.Preparation Methods
Synthetic Routes: Moxiraprine can be synthesized through various routes. One common method involves the reaction of 3-aminopyridazine with 2-morpholinoethylamine, followed by phenolic coupling.
Reaction Conditions: Specific conditions may vary, but typical reaction conditions involve appropriate solvents, catalysts, and temperature control.
Industrial Production: Information on large-scale industrial production methods for this compound is limited, suggesting that it may not be widely produced on an industrial scale.
Chemical Reactions Analysis
Reactivity: Moxiraprine can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed during these reactions would depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Moxiraprine’s unique structure makes it interesting for synthetic chemistry studies.
Biology and Medicine: Research may explore its potential as a drug candidate, although further studies are needed.
Industry: Limited information is available regarding industrial applications.
Mechanism of Action
- Unfortunately, detailed information on moxiraprine’s mechanism of action is scarce. Further research is necessary to understand its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While moxiraprine is relatively less studied, it can be compared to other pyridazine derivatives or phenolic compounds.
Uniqueness: Its combination of a pyridazine ring and a phenol group sets it apart from other compounds.
Properties
CAS No. |
82239-52-9 |
---|---|
Molecular Formula |
C17H22N4O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-[5-methyl-6-(2-morpholin-4-ylethylamino)pyridazin-3-yl]phenol |
InChI |
InChI=1S/C17H22N4O2/c1-13-12-16(14-2-4-15(22)5-3-14)19-20-17(13)18-6-7-21-8-10-23-11-9-21/h2-5,12,22H,6-11H2,1H3,(H,18,20) |
InChI Key |
ADRHYFBXMFKHDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)O |
Canonical SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)O |
Synonyms |
3-(2-morpholinoethylamino)-4-methyl-6-(4-hydroxyphenyl)pyridazine CM 30366 CM-30366 |
Origin of Product |
United States |
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